molecular formula C15H13Cl2N5O4 B2526693 2-(8-((2,3-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021066-77-2

2-(8-((2,3-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No. B2526693
CAS RN: 1021066-77-2
M. Wt: 398.2
InChI Key: MMCYMIMNYUMHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-((2,3-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H13Cl2N5O4 and its molecular weight is 398.2. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Synthesis and Derivatives: 2-(8-((2,3-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound with potential pharmaceutical applications. Researchers have synthesized it from commercially available 4-chloro-3,5-difluorobenzonitrile through a sequence of reactions involving nitration, selective reduction, diazotization, and chlorination . This compound serves as a precursor for various derivatives.

Antibacterial Agents: The quinolone-3-carboxylic acid derivatives, including 2,4-dichloro-3,5-difluorobenzoic acid, play a crucial role in the development of antibacterial drugs . Investigating its antibacterial activity and potential mechanisms of action could lead to novel therapeutic agents.

Organic Synthesis and Intermediates

(2,3-Dichlorophenyl)acetic Acid Ethyl Ester: The ethyl ester of (2,3-dichlorophenyl)acetic acid (CAS Number: 5317-66-8) is another compound related to our target molecule. It can be used as an intermediate in organic synthesis . Researchers may explore its reactivity, stability, and applications in various reactions.

Environmental Chemistry

Fate and Degradation: Understanding the environmental fate and degradation pathways of this compound is essential. Researchers can investigate its behavior in soil, water, and air, considering factors like hydrolysis, photolysis, and microbial degradation.

properties

IUPAC Name

2-[8-(2,3-dichloroanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O4/c1-20-12-11(13(25)21(2)15(20)26)22(6-9(23)24)14(19-12)18-8-5-3-4-7(16)10(8)17/h3-5H,6H2,1-2H3,(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCYMIMNYUMHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=C(C(=CC=C3)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-((2,3-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

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